molecular formula C16H21NO6S B7452927 [2-[(1,1-Dioxothiolan-3-yl)amino]-2-oxoethyl] 3-(4-methylphenoxy)propanoate

[2-[(1,1-Dioxothiolan-3-yl)amino]-2-oxoethyl] 3-(4-methylphenoxy)propanoate

Cat. No. B7452927
M. Wt: 355.4 g/mol
InChI Key: ISNRSAYTQJJJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1,1-Dioxothiolan-3-yl)amino]-2-oxoethyl] 3-(4-methylphenoxy)propanoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DTTAOP and belongs to the class of thiol-containing compounds.

Mechanism of Action

DTTAOP exerts its effects through the interaction with thiol-containing molecules, such as proteins and peptides. The compound can form disulfide bonds with thiol groups, leading to the modification of the structure and function of the target molecules. In cancer cells, DTTAOP induces apoptosis through the activation of the caspase cascade, which leads to the fragmentation of DNA and the destruction of the cell.
Biochemical and Physiological Effects:
DTTAOP has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration used. In cancer cells, DTTAOP induces apoptosis, leading to the destruction of the cell. In proteins and peptides, DTTAOP can modify the structure and function of the target molecule, leading to changes in enzymatic activity or binding affinity. In metal nanoparticles, DTTAOP can act as a stabilizing agent, preventing the aggregation of the particles.

Advantages and Limitations for Lab Experiments

DTTAOP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound can be toxic at high concentrations, and its effects can vary depending on the target molecule and the experimental conditions.

Future Directions

There are several future directions for the research on DTTAOP, including the investigation of its potential as an anticancer agent, the modification of proteins and peptides for therapeutic applications, and the synthesis of metal nanoparticles for various applications. Additionally, the development of new synthetic methods for DTTAOP and the investigation of its interactions with other molecules could lead to new discoveries and applications.

Synthesis Methods

DTTAOP can be synthesized using a multi-step process that involves the reaction of 3-(4-methylphenoxy)propanoic acid with thionyl chloride, followed by the addition of 2-amino-2-oxoethylthiolane-3-carboxylic acid. The final product is obtained by the esterification of the resulting acid with ethanol.

Scientific Research Applications

DTTAOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DTTAOP has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In biochemistry, DTTAOP has been used as a thiol-containing compound for the modification of proteins and peptides. In materials science, DTTAOP has been studied for its potential use in the synthesis of metal nanoparticles.

properties

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-(4-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-12-2-4-14(5-3-12)22-8-6-16(19)23-10-15(18)17-13-7-9-24(20,21)11-13/h2-5,13H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNRSAYTQJJJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)OCC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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